molecular formula C15H20O6 B7886608 Rosin CAS No. 8052-47-9

Rosin

Cat. No.: B7886608
CAS No.: 8052-47-9
M. Wt: 296.31 g/mol
InChI Key: KHPCPRHQVVSZAH-GUNCLKARSA-N
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Description

Rosin, also known as colophony or Greek pitch, is a solid form of resin obtained from pines and other conifers. It is produced by heating fresh liquid resin to vaporize the volatile liquid terpene components. This compound is semi-transparent and varies in color from yellow to black. At room temperature, it is brittle but melts at stove-top temperature. It primarily consists of various resin acids, especially abietic acid .

Preparation Methods

Synthetic Routes and Reaction Conditions: Rosin can be synthesized through the distillation of oleoresin obtained from conifer trees. The process involves heating the oleoresin to separate the volatile components, leaving behind the solid this compound. The main types of this compound are wood this compound (extracted from pine stumps), gum this compound (tapped from living pine trees), and tall oil this compound (a by-product of paper pulp production) .

Industrial Production Methods: In industrial settings, this compound is often produced by tapping pine trees to collect the oleoresin, which is then distilled to remove the volatile components. The remaining solid this compound is purified and processed for various applications. The production process may involve additional steps such as filtration, washing, and vacuum drying to achieve the desired purity and quality .

Chemical Reactions Analysis

Types of Reactions: Rosin undergoes various chemical reactions, including esterification, hydrogenation, and disproportionation. Esterification involves reacting this compound with alcohols to form esters, which are used in adhesives and coatings. Hydrogenation reduces the double bonds in the resin acids, improving the stability and color of the this compound. Disproportionation involves the conversion of resin acids into different isomers, enhancing the properties of the this compound .

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Rosin exerts its effects through various mechanisms depending on its application. In pharmaceuticals, it acts as a film-forming agent, providing a protective coating for tablets and controlled release of active ingredients. Its antibacterial properties are attributed to its ability to disrupt the cell membranes of Gram-positive bacteria . In adhesives, this compound enhances tackiness and adhesion by interacting with the substrate surfaces .

Comparison with Similar Compounds

Rosin is unique due to its natural origin, abundance, and versatility. Similar compounds include:

    Shellac: A resin secreted by the lac bug, used in varnishes and coatings.

    Copal: A resin derived from tree sap, used in varnishes and incense.

    Amber: Fossilized tree resin, used in jewelry and as a preservative.

Compared to these compounds, this compound is more widely used in industrial applications due to its ease of modification and lower cost .

Properties

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(E)-3-phenylprop-2-enoxy]oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O6/c16-9-11-12(17)13(18)14(19)15(21-11)20-8-4-7-10-5-2-1-3-6-10/h1-7,11-19H,8-9H2/b7-4+/t11-,12-,13+,14-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHPCPRHQVVSZAH-GUNCLKARSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCOC2C(C(C(C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60904535
Record name (E)-3-phenyl-2-propenyl beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60904535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85026-55-7, 8050-09-7
Record name Rosin X
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85026-55-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rosin (chemical)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085026557
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rosin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11165
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (E)-3-phenyl-2-propenyl beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60904535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(E)-3-phenylprop-2-enoxy]oxane-3,4,5-triol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ROSIN (CHEMICAL)
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SVS3GU8AY8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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